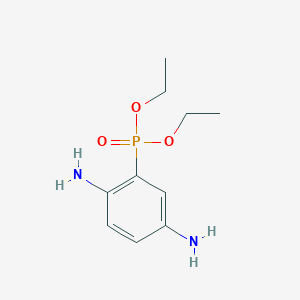
Diethyl (2,5-diaminophenyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (2,5-diaminophenyl)phosphonate is an organophosphorus compound with the molecular formula C10H17N2O3P It is characterized by the presence of a phosphonate group attached to a 2,5-diaminophenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2,5-diaminophenyl)phosphonate typically involves the reaction of diethyl phosphite with 2,5-diaminophenyl derivatives. One common method is the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide . Another approach involves the use of palladium-catalyzed cross-coupling reactions with aryl and vinyl halides .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of microwave irradiation and other advanced techniques can significantly reduce reaction times and improve product purity .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (2,5-diaminophenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids and other derivatives.
Reduction: Reduction reactions can yield phosphine oxides and related compounds.
Substitution: Nucleophilic substitution reactions are common, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include triflic anhydride for chemoselective activation, palladium catalysts for cross-coupling reactions, and various chlorinating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Diethyl (2,5-diaminophenyl)phosphonate has several scientific research applications:
Mécanisme D'action
The mechanism of action of diethyl (2,5-diaminophenyl)phosphonate involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The phosphonate group enhances its stability and resistance to hydrolysis, making it effective in various biological and chemical environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other phosphonates such as diethyl phosphonate, diethyl benzylphosphonate, and various amino-phosphonates .
Uniqueness
Diethyl (2,5-diaminophenyl)phosphonate is unique due to the presence of the 2,5-diaminophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other phosphonates and suitable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C10H17N2O3P |
|---|---|
Poids moléculaire |
244.23 g/mol |
Nom IUPAC |
2-diethoxyphosphorylbenzene-1,4-diamine |
InChI |
InChI=1S/C10H17N2O3P/c1-3-14-16(13,15-4-2)10-7-8(11)5-6-9(10)12/h5-7H,3-4,11-12H2,1-2H3 |
Clé InChI |
GUNMIVBVCRQVLC-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1=C(C=CC(=C1)N)N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-O-benzyl 1-O-tert-butyl 2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate](/img/structure/B12291412.png)
![1-[14-[5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone](/img/structure/B12291414.png)
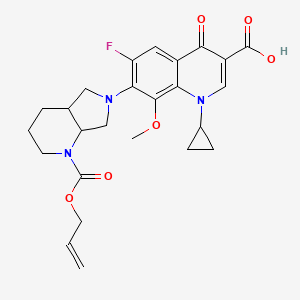
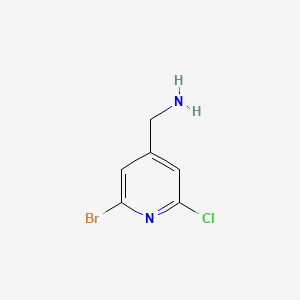
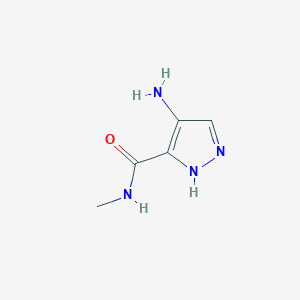

![7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ium-1-ylidene-5H-purine-2,6-dione;hydrochloride](/img/structure/B12291443.png)
![N-[(3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-pyrrolidinyl]-acetamide](/img/structure/B12291448.png)
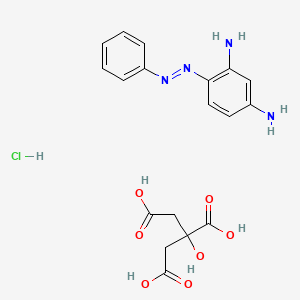
![5-(1-Amino-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12291459.png)
![2-amino-5-[[(4,5-dihydroxycyclopent-2-en-1-yl)amino]methyl]-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12291460.png)

![9-[4-[3,4-Dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbutanoyl]oxynonanoic acid](/img/structure/B12291476.png)
